![molecular formula C18H16FNO2S2 B2702563 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide CAS No. 2097929-29-6](/img/structure/B2702563.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide
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Description
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide, also known as BFEA, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized through a multistep process that involves the coupling of 2,2'-bithiophene with 4-fluoroaniline, followed by a series of reactions to obtain the final product. BFEA has shown promising results in various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases.
Scientific Research Applications
Chemical Synthesis and Mechanism Studies
N-(2-Hydroxyphenyl)acetamide serves as an intermediate for synthesizing antimalarial drugs, indicating a potential area of application for related compounds. Chemoselective monoacetylation processes, employing catalysts like Novozym 435, highlight the compound's relevance in facilitating specific chemical reactions for drug synthesis (Magadum & Yadav, 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide, such as benzothiazolinone acetamide analogs, have been studied for their potential in dye-sensitized solar cells (DSSCs). These studies explore the light-harvesting efficiency and free energy of electron injection, making them candidates for photovoltaic applications. Additionally, their interaction with proteins like Cyclooxygenase 1 (COX1) has been investigated, suggesting potential biomedical applications (Mary et al., 2020).
Structural and Fluorescence Studies
Research on amide-containing isoquinoline derivatives, such as those structurally related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide, has provided insights into their crystal structures and fluorescence properties. These compounds form gels or crystalline salts with various acids and exhibit enhanced fluorescence upon interaction, suggesting applications in material science and optical technologies (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Analogs with Biological Activity
The synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which share a core structure with the specified compound, has been explored for anti-inflammatory activity. This research direction suggests a potential application in developing new therapeutic agents (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S2/c19-13-5-3-12(4-6-13)10-18(22)20-11-14(21)15-7-8-17(24-15)16-2-1-9-23-16/h1-9,14,21H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOUCVFDDVIYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide |
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